OPB-111077 is a small-molecule compound developed as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in cancer development and progression. This compound has been shown to exhibit significant antitumor activity in preclinical studies, particularly by targeting mitochondrial oxidative phosphorylation. OPB-111077 is derived from earlier compounds, specifically OPB-51602 and OPB-31121, which also targeted the STAT3 pathway but had limitations in bioavailability and efficacy .
The compound was developed by Otsuka Pharmaceutical Co., Ltd. and has undergone various phases of clinical trials to evaluate its safety and efficacy in treating advanced cancers. The first-in-human Phase I study assessed its pharmacokinetics, safety, and preliminary antitumor activity in patients with advanced malignancies .
The synthesis of OPB-111077 involves multi-step organic synthesis techniques that are typical for small-molecule drug development. While specific synthetic pathways are proprietary, the compound is known to be derived from earlier OPB compounds through modifications that enhance its pharmacological properties.
The synthesis likely includes the formation of key intermediates that are subsequently modified to enhance potency and selectivity against STAT3. The final compound is characterized by its ability to inhibit STAT3 activity without affecting upstream kinases, which is crucial for maintaining specificity .
OPB-111077 has a complex molecular structure that allows it to interact specifically with the STAT3 protein. The precise three-dimensional conformation of the molecule is essential for its binding affinity and inhibitory action.
While detailed structural data such as crystal structures are not publicly available, pharmacological studies indicate that OPB-111077 binds effectively to the SH2 domain of STAT3, preventing its dimerization and subsequent activation .
OPB-111077 primarily functions through non-covalent interactions with the STAT3 protein, inhibiting its transcriptional activity. This inhibition leads to downstream effects on gene expression related to cell proliferation and survival.
The mechanism involves blocking the phosphorylation sites on STAT3 that are necessary for its activation. Additionally, OPB-111077 has been shown to indirectly affect mitochondrial respiratory complexes I and II, further contributing to its anticancer effects .
The mechanism of action for OPB-111077 involves several steps:
Clinical studies have demonstrated that OPB-111077 can achieve micromolar concentrations in plasma with a half-life of approximately one day, indicating effective systemic exposure for therapeutic action .
OPB-111077 is described as a solid at room temperature with specific solubility characteristics that facilitate oral administration. Its pharmacokinetic profile suggests good absorption when taken orally.
The chemical stability and reactivity of OPB-111077 are crucial for its effectiveness as a therapeutic agent. Studies indicate that it maintains stability under physiological conditions while selectively targeting cancer cells .
OPB-111077 has potential applications in cancer therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its ability to inhibit mitochondrial oxidative phosphorylation also opens avenues for combination therapies with other anticancer agents that target metabolic pathways . Clinical trials have shown promising results in various cancer types, including diffuse large B-cell lymphoma, where notable antitumor activity was observed .
Otsuka Pharmaceutical Co., Ltd. discovered and developed OPB-111077 through systematic optimization of its predecessor, OPB-31121. Early research identified OPB-31121 as a STAT3 inhibitor but with suboptimal pharmacokinetic properties [1] [7]. Medicinal chemistry efforts focused on improving bioavailability and target affinity yielded OPB-111077, characterized by enhanced specificity for STAT3's SH2 domain (critical for dimerization and activation) and unexpected secondary activity against mitochondrial complex I/II function [1] [3]. Preclinical studies confirmed micromolar-range inhibition of STAT3 phosphorylation (in vitro IC₅₀ values: 10-100 nM) and suppression of OXPHOS, leading to ATP depletion and cancer cell death, particularly in models with high STAT3 dependency [1] [7].
Clinical development progressed through multiple Phase I trials:
Despite isolated efficacy signals (DLBCL, AML subsets), Otsuka discontinued development in 2021 for strategic reasons, citing insufficient overall clinical activity in unselected populations [4] [8].
Table 1: Key Clinical Trials of OPB-111077
Trial Phase/Identifier | Patient Population | Key Design | Primary Efficacy Findings |
---|---|---|---|
Phase I (NCT01711034) | Advanced solid/hematologic malignancies (n=145) | Dose escalation/expansion (100–400 mg QD) | 1 PR (DLBCL); 7 SD ≥224 days; 32.3% SD in expansion cohort [1] |
Phase I (Korea) | Sorafenib-refractory HCC (n=33) | Continuous (50–400 mg) vs. intermittent dosing (300–900 mg) | No objective responses; median PFS 1.4 months [5] [10] |
Phase Ib (NCT03197714) | High-risk AML (ex vivo-selected; n=12) | Biomarker-driven (200–250 mg QD) | 3 ORR (25%) in selected patients [6] [9] |
OPB-111077 belongs to the chemical class of low-molecular-weight synthetic organic compounds (<600 Da) designed for oral bioavailability. Its structure features:
Comparative structural analyses highlight distinctions from other STAT3 inhibitors:
Table 2: Structural and Functional Comparison with Select STAT3 Inhibitors
Compound | Chemical Class | Primary Target | Key Differentiator of OPB-111077 |
---|---|---|---|
OPB-111077 | Oral small molecule | STAT3 SH2 domain / OXPHOS | Dual STAT3/OXPHOS inhibition; micromolar plasma concentrations [1] [3] |
Stattic | Small molecule (non-oral) | STAT3 SH2 domain | Lacks OXPHOS inhibition; poor pharmacokinetics [7] |
BP-1-102 | Small molecule | STAT3 SH2 domain | No significant OXPHOS effect; lower STAT3 affinity [7] |
TTI-101 (C188-9) | Small molecule | STAT3 SH2 domain | Single-target STAT3 inhibitor; no OXPHOS modulation [7] |
KT-333 (PROTAC) | Heterobifunctional degrader | STAT3 protein degradation | Degrades STAT3 via E3 ligase recruitment; significantly larger molecule [7] |
OPB-111077's unique mechanism combines transcriptional and metabolic disruption:
The dual action creates a synthetic lethality scenario:
Table 3: Preclinical Effects of Dual STAT3/OXPHOS Inhibition
Biological Process | Effect of STAT3 Inhibition | Effect of OXPHOS Inhibition | Combined Outcome |
---|---|---|---|
Energy Metabolism | Downregulates glycolytic enzymes | Blocks mitochondrial ATP generation | Profound ATP depletion; metabolic collapse [1] |
Apoptosis | Suppresses BCL2/MCL1 expression | Activates AMPK/p53 stress pathways | Synergistic caspase activation [1] [7] |
CSC Viability | Reduces stemness gene expression (NANOG, OCT4) | Depletes ATP in quiescent CSCs | Selective eradication of chemotherapy-resistant CSCs [1] [6] |
Angiogenesis | Inhibits VEGF/HIF-1α signaling | Reduces ATP for endothelial cell migration | Impaired tumor neovascularization [1] [3] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7